molecular formula C21H21N3O B2777270 2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one CAS No. 924214-12-0

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one

Cat. No. B2777270
CAS RN: 924214-12-0
M. Wt: 331.419
InChI Key: ZVWBIGHJYAGZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one is a research chemical with the CAS No 924214-12-0. It has a molecular formula of C21H21N3O and a molecular weight of 331.4 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one can be represented by the SMILES notation: C1CN(CC1C2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Metal–Organic Complexes and Photocatalytic Properties

The construction of metal–organic complexes using ligands with naphthyl and pyridyl moieties, such as 2-naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one, has shown promise in the development of diverse metal–organic networks. These complexes demonstrate interesting fluorescence and photocatalytic properties, which can be tailored by varying the spacer length in bis-pyridyl-bis-amide ligands. For instance, hydrothermally synthesized complexes with 1,4-naphthalenedicarboxylic acid and different bis-pyridyl-bis-amide ligands exhibit varied topologies and functionalities, including potential applications in fluorescence and photocatalysis (Lin et al., 2015).

Chromatographic Applications and Derivatization

Compounds with a structure related to 2-naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one have been used as derivatization agents in chromatography. These agents facilitate the separation and detection of analytes by introducing chromophoric or fluorophoric groups, enhancing the analyte's detectability in liquid chromatography. The use of such derivatization agents has shown effectiveness in improving the sensitivity and selectivity of analytical methods, as demonstrated in studies involving iodide anion derivatization and caproic acid (Kou et al., 1995; Wu et al., 1997).

Antimicrobial and Anticonvulsant Activities

Research into the medicinal applications of naphthyl-piperazine derivatives has uncovered their potential as antimicrobial and anticonvulsant agents. For example, synthesis and characterization of mononuclear transition metal dithiocarbamate complexes with pendant 2-chloro-3-amino-1,4-naphthoquinone groups have demonstrated medium to strong fluorescence emission, electroactive properties, and notably, broad-spectrum antimicrobial activity, highlighting their potential as antibacterial agents (Verma & Singh, 2015). Similarly, derivatives synthesized for anticonvulsant activity evaluation have shown promising results in delaying strychnine-induced seizures, indicating their potential in developing new anticonvulsant medications (Ghareb et al., 2017).

Fluorescent Probes for Metal Ion Detection

The development of fluorescent “turn-on” probes based on naphthalimide derivatives, which share structural similarities with 2-naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one, for the detection of metal ions like Hg2+ in buffer solutions and living cells, represents another significant application. These probes operate via mechanisms that inhibit photo-induced electron transfer, offering a sensitive and selective method for monitoring metal ions in environmental and biological samples (Wang et al., 2019).

properties

IUPAC Name

2-naphthalen-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(16-18-8-5-7-17-6-1-2-9-19(17)18)24-14-12-23(13-15-24)20-10-3-4-11-22-20/h1-11H,12-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWBIGHJYAGZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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